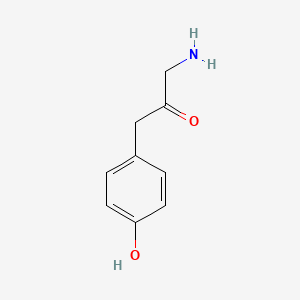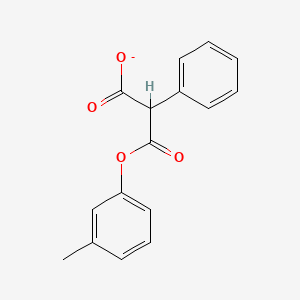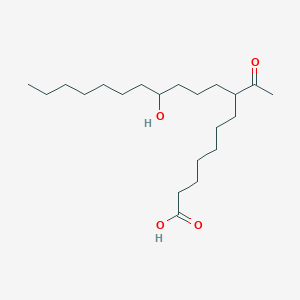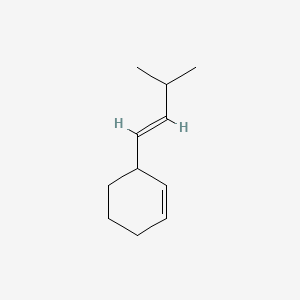![molecular formula C6H13NOS B14646391 N-[3-(Methylsulfanyl)propyl]acetamide CAS No. 54824-91-8](/img/structure/B14646391.png)
N-[3-(Methylsulfanyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylsulfanyl)propyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]acetamide typically involves the reaction of 3-(methylsulfanyl)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:
[ \text{3-(Methylsulfanyl)propylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Methylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N-[3-(Methylsulfanyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a sodium channel blocker.
Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.
Mécanisme D'action
The mechanism of action of N-[3-(Methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through sodium channels, affecting cellular excitability and signal transmission. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.
N-Propylacetamide: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-[3-(Methylsulfanyl)propyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54824-91-8 |
|---|---|
Formule moléculaire |
C6H13NOS |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
N-(3-methylsulfanylpropyl)acetamide |
InChI |
InChI=1S/C6H13NOS/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8) |
Clé InChI |
ASPAYHQEPZPDPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


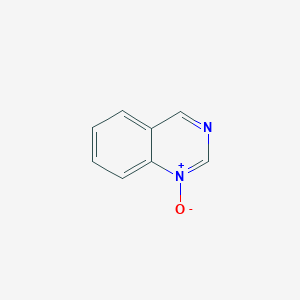
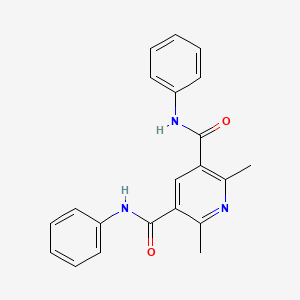
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
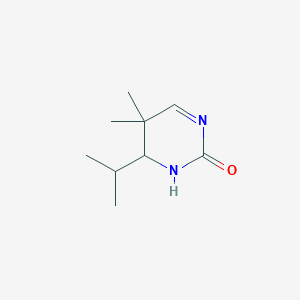
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
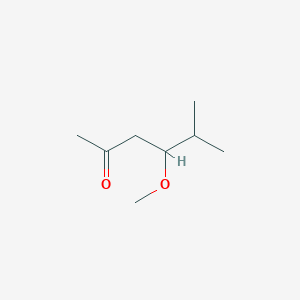
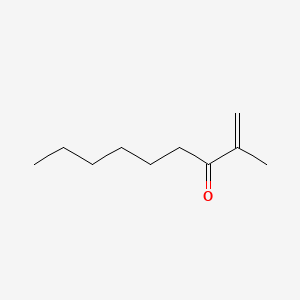

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
